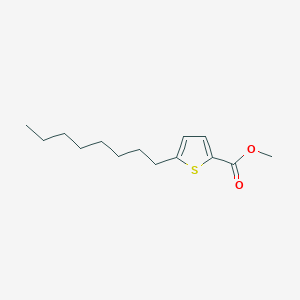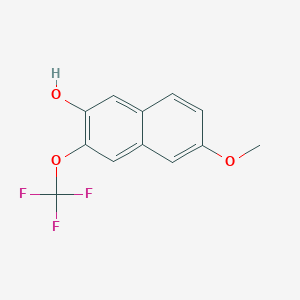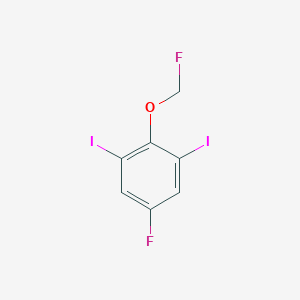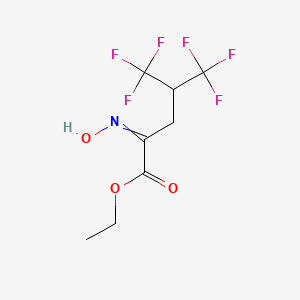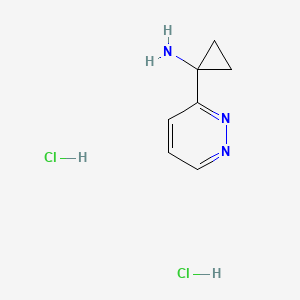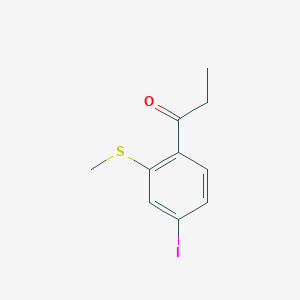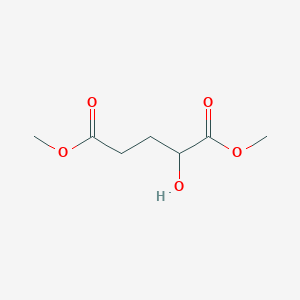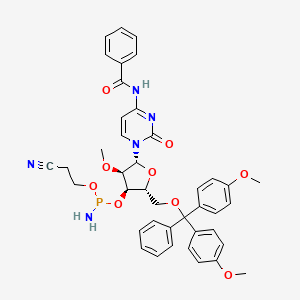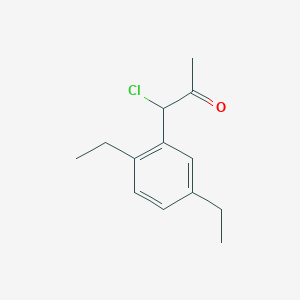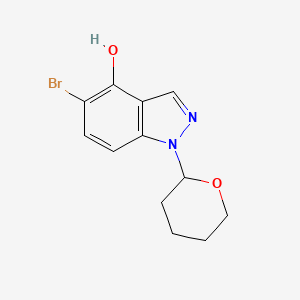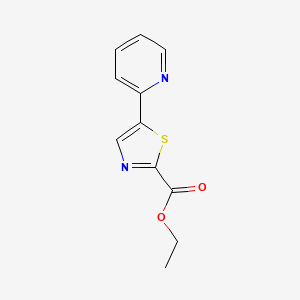![molecular formula C11H9BrO2S B14042082 2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane](/img/structure/B14042082.png)
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane is a heterocyclic compound that features a brominated benzothiophene moiety fused with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane typically involves the bromination of benzo[b]thiophene followed by the formation of the dioxolane ring. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The brominated intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers through its conjugated system. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dibromo-2,2’-bibenzo[b]thiophene: Another brominated benzothiophene derivative with similar electronic properties.
2-(Benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene: A compound with extended π-conjugation, used in organic semiconductors.
Uniqueness
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts additional stability and functional versatility. This structural feature allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C11H9BrO2S |
|---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
2-(3-bromo-1-benzothiophen-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C11H9BrO2S/c12-9-7-3-1-2-4-8(7)15-10(9)11-13-5-6-14-11/h1-4,11H,5-6H2 |
InChI Key |
VBALCINFPPMHRX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C3=CC=CC=C3S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


